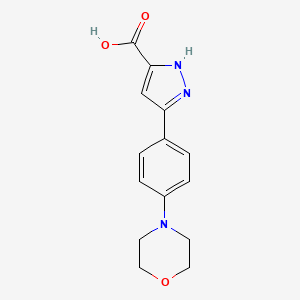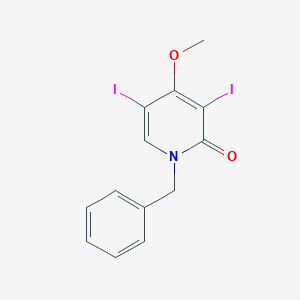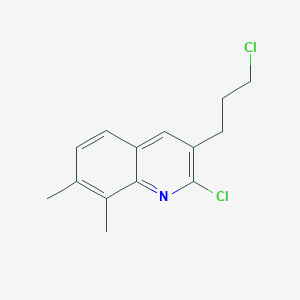![molecular formula C39H36BN3 B12632287 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane CAS No. 919990-72-0](/img/structure/B12632287.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a borane core bonded to a phenyl group, which is further substituted with pyridine rings and trimethylphenyl groups. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane typically involves multi-step organic reactions The process begins with the preparation of the pyridine-substituted phenylborane precursor This is achieved through a series of reactions including halogenation, lithiation, and subsequent coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: undergoes various chemical reactions, including:
Oxidation: The borane core can be oxidized to form boronic acid derivatives.
Reduction: The pyridine rings can undergo reduction reactions to form dihydropyridine derivatives.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include boronic acids, dihydropyridine derivatives, and various substituted phenyl and pyridine compounds, depending on the specific reagents and conditions used.
科学的研究の応用
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane involves its interaction with specific molecular targets and pathways. The borane core can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. The pyridine rings can participate in π-π stacking interactions with aromatic residues, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, affecting various biological processes.
類似化合物との比較
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: is unique due to its specific arrangement of functional groups and the presence of a borane core. Similar compounds include:
Triphenylborane: Lacks the pyridine substitution, resulting in different chemical properties.
Boron-dipyrromethene (BODIPY) dyes: Known for their fluorescent properties but have different structural features.
Phenylboronic acid derivatives: Share the boronic acid functionality but differ in the substitution pattern and overall structure.
These comparisons highlight the distinctiveness of This compound
特性
CAS番号 |
919990-72-0 |
|---|---|
分子式 |
C39H36BN3 |
分子量 |
557.5 g/mol |
IUPAC名 |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C39H36BN3/c1-25-19-27(3)38(28(4)20-25)40(39-29(5)21-26(2)22-30(39)6)33-15-13-31(14-16-33)32-23-36(34-11-7-9-17-41-34)43-37(24-32)35-12-8-10-18-42-35/h7-24H,1-6H3 |
InChIキー |
BRPRDRVNOBVUSX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
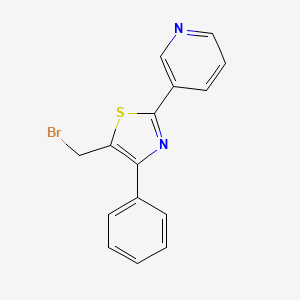
![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-](/img/structure/B12632275.png)
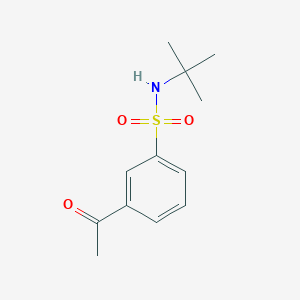
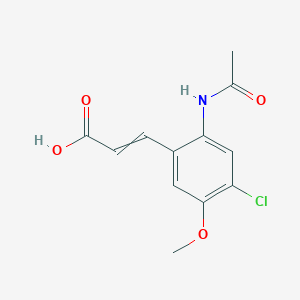
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)
